5-Iodo-2-carboxybenzenesulfonate potassium salt
Description
Contextualization within Modern Aromatic Sulfonate Chemistry
Aromatic sulfonates are a class of organic compounds characterized by a sulfonic acid group (–SO₃H) or its salt form (–SO₃⁻) attached to an aromatic ring. The introduction of this group onto an arene is achieved through aromatic sulfonation, a widely used electrophilic aromatic substitution reaction. wikipedia.org This process is fundamental in industrial organic chemistry, with applications ranging from the production of detergents and dyes to pharmaceuticals. wikipedia.orgnih.gov
The sulfonate group significantly increases the water solubility of aromatic compounds. Aromatic sulfonic acids are key intermediates in the preparation of various chemicals. wikipedia.org For instance, the sulfonation of anilines is a pathway to sulfa drugs, and the sulfonation of polystyrene is used to create ion exchange resins for water softening. wikipedia.org The chemistry of aromatic sulfonates is also marked by the reversibility of the sulfonation reaction; the sulfonate group can be removed under dilute, hot aqueous acid conditions. wikipedia.orglibretexts.org This reversibility allows the sulfonate group to be used as a temporary blocking or directing group in complex organic syntheses, preventing substitution at a particular position on the aromatic ring. wikipedia.orglibretexts.org
Within this broad context, 5-Iodo-2-carboxybenzenesulfonate potassium salt represents a multifunctional derivative. Its sulfonate group imparts solubility, a common feature of this class, while the additional carboxyl and iodo groups open avenues for more complex chemical transformations not typical of simple benzenesulfonates.
Significance of Halogenated Aromatic Sulfonates in Contemporary Chemical Synthesis
Halogenated aromatic compounds are critical building blocks in modern chemical synthesis. The introduction of a halogen atom onto an aromatic ring provides a reactive "handle" for forming new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. Halogenation is a type of electrophilic aromatic substitution, but halogens are typically not electrophilic enough to react with benzene (B151609) without a catalyst. libretexts.org
The presence of an iodine atom, as in this compound, is particularly significant. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodo-substituted aromatics highly reactive and versatile intermediates in cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. This enhanced reactivity allows for the efficient construction of complex molecular architectures. chemimpex.com
Halogenated aromatic sulfonates combine the properties of both functional groups. The sulfonate group provides solubility and can influence the electronic properties of the ring, while the halogen atom serves as a key site for synthetic elaboration. chemimpex.com For example, related compounds like potassium 2-iodo-5-methylbenzenesulfonate (B12818540) are used as catalysts for greener oxidation of alcohols, acting as an alternative to stoichiometric hypervalent iodine oxidants. sigmaaldrich.com Similarly, 4-iodobenzenesulfonic acid potassium salt is recognized as a valuable intermediate in the production of other iodinated compounds and is used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The unique structure of this compound, therefore, makes it a promising reagent for creating complex molecules under aqueous conditions. chemimpex.com
Historical Development and Emerging Research Trajectories of Benzenesulfonate (B1194179) Derivatives
The historical development of benzenesulfonate chemistry is rooted in the industrial revolution and the rise of synthetic dyes. Aromatic sulfonation was a key process for producing water-soluble dye intermediates. wikipedia.org Benzenesulfonic acid, the simplest aromatic sulfonic acid, was historically used in the industrial production of phenol (B47542) through a process known as alkaline fusion. wikipedia.org This foundational chemistry established aromatic sulfonates as crucial industrial commodities. wikipedia.org
While these traditional applications remain important, emerging research is exploring new frontiers for benzenesulfonate derivatives. The focus has shifted from bulk chemical production to the development of highly specialized, functional molecules. Current research trajectories include:
Pharmaceuticals and Agrochemicals: Benzenesulfonate and particularly benzenesulfonamide (B165840) derivatives are being investigated for a wide range of biological activities. chemimpex.comresearchgate.net For example, certain benzenesulfonamide derivatives have shown potent anticancer activity by inducing cell cycle arrest and have been studied as inhibitors of specific enzymes like carbonic anhydrases. researchgate.netnih.gov Novel benzenesulfonamide derivatives have also been designed as selective STAT3 inhibitors for cancer therapy. nih.gov
Materials Science: Benzenesulfonic acid derivatives are being utilized as dopants for electron-conjugated polymers to create conducting polymeric materials. google.com These materials exhibit high conductivity and excellent heat resistance, making them suitable for applications such as cathodes in solid electrolytic capacitors. google.com
Advanced Catalysis: Organic compounds containing sulfonic acid groups are being developed as stable, reusable, and environmentally friendly acid catalysts, replacing traditional mineral acids in various chemical processes. nih.gov
The compound this compound fits within these emerging trends as a multifunctional intermediate. Its structure is well-suited for the synthesis of complex target molecules for pharmaceutical or materials science applications. A patented method for its preparation highlights its role as a valuable intermediate, which avoids the isolation of potentially hazardous diazonium salts and the use of heavy metal catalysts, aligning with the principles of green chemistry. google.com
Detailed Research Findings
Synthesis of this compound
A method for the preparation of this compound involves the diazotization of 5-amino-2-carboxybenzene sulfonate followed by a reaction with potassium iodide (KI). google.com This process is advantageous as it does not require the isolation of the intermediate diazonium salt, which can be unstable. google.com
| Step | Reagent/Condition | Purpose | Yield |
| 1 | Aqueous solution of potassium 5-amino-2-carboxybenzenesulfonate heated to 60°C. | Starting material preparation. | - |
| 2 | Aqueous HCl (32 wt%) added over 1 hour. | Acidification for diazotization. | - |
| 3 | Suspension cooled to 0°C. | Temperature control for diazonium salt formation. | - |
| 4 | Aqueous solution of KNO₂ (40 wt%) added over 1 hour. | Formation of the diazonium salt in situ. | - |
| 5 | Aqueous solution of KI (40 wt%) added over 40 min. | Introduction of the iodo group via Sandmeyer-type reaction. | - |
| 6 | Mixture heated to 50°C for 2 hours. | Completion of the substitution reaction. | - |
| 7 | Cooled to 4°C and filtered. | Isolation of the final product. | 85.2% (total) google.com |
Table data sourced from patent WO2020064753A1. google.com
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₇H₄IKO₅S |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and some organic solvents |
| pH | Alkaline (pH > 7) |
| Stability | Relatively stable at room temperature; decomposes at high temperature. |
Table data sourced from ChemBK.
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-carboxy-5-iodobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO5S.K/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13;/h1-3H,(H,9,10)(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGNTYWQNYIOJK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)S(=O)(=O)[O-])C(=O)O.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IKO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801338450 | |
| Record name | Potassium 4-iodo-2-sulfonato-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801338450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619297-89-1 | |
| Record name | Potassium 4-iodo-2-sulfonato-benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619297891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium 4-iodo-2-sulfonato-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801338450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium 4-iodo-2-sulfonato-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.508 | |
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Advanced Synthetic Methodologies for 5 Iodo 2 Carboxybenzenesulfonate Potassium Salt
Optimized Preparative Routes and Process Development
Process optimization for the synthesis of 5-Iodo-2-carboxybenzenesulfonate potassium salt has centered on refining reaction conditions to maximize yield and product quality while simplifying the isolation procedures. Key areas of development include aqueous-based diazotization and iodination, alternative routes for functional group introduction, and meticulous control over the final salt formation.
Diazotization and Iodination Strategies in Aqueous Media
A prominent and optimized route for preparing this compound involves the diazotization of an amino precursor followed by a Sandmeyer-type iodination reaction, conducted entirely in an aqueous medium. google.com This strategy typically starts with potassium 5-amino-2-carboxybenzenesulfonate. google.com
The process begins with the diazotization of the amino group. The starting material, an aqueous solution of potassium 5-amino-2-carboxybenzenesulfonate, is treated with a strong acid, such as hydrochloric acid, and then cooled to a low temperature, typically around 0°C. google.com An aqueous solution of a nitrite (B80452) salt, like potassium nitrite (KNO₂), is then added incrementally to form the corresponding diazonium salt in situ. google.com This intermediate is highly reactive and is immediately used in the subsequent step without isolation. google.com
Following the complete formation of the diazonium salt, an aqueous solution of an iodide source, most commonly potassium iodide (KI), is introduced to the reaction mixture. google.com The mixture is then heated to facilitate the substitution of the diazonium group with iodine, leading to the formation of the desired product and the evolution of nitrogen gas. google.commasterorganicchemistry.com The final product, potassium 5-iodo-2-carboxybenzenesulfonate, can then be isolated by filtration after cooling the reaction mixture. google.com This aqueous-based approach is advantageous as it avoids the use of organic solvents in large amounts. google.com
| Step | Reagent | Temperature | Duration | Observations |
| Acidification | Aqueous HCl (32 wt%) | 0°C | 1 hour | Formation of a suspension. google.com |
| Diazotization | Aqueous KNO₂ (40 wt%) | 0°C | 30 minutes | In-situ formation of diazonium salt. google.com |
| Iodination | Aqueous KI (40 wt%) | Heated to 50°C | 2 hours | Product formation with N₂ evolution. google.com |
| Isolation | Cooling and Filtration | 4°C | - | Isolation of the final product. google.com |
This table presents a summary of reaction conditions for the synthesis of potassium 5-iodo-2-carboxybenzenesulfonate via diazotization and iodination in an aqueous medium. google.com
Carbonylation Reactions for Carboxylic Acid Introduction
While the diazotization of 5-amino-2-carboxybenzenesulfonate is a common route, an alternative synthetic strategy involves the introduction of the carboxylic acid group via a carbonylation reaction. google.com This approach would typically start from an aryl iodide precursor that already contains the iodo and sulfonate groups. Carbonylation reactions offer a powerful method for forming C-C bonds and introducing carbonyl functionalities into organic molecules. acs.orgacs.org
Palladium-catalyzed carbonylation is a well-established method for converting aryl halides into carboxylic acids, esters, or amides. acs.orggoogle.com In the context of synthesizing the target compound, a hypothetical precursor like potassium 4-iodobenzenesulfonate could be subjected to hydroxycarbonylation. This reaction involves treating the aryl iodide with carbon monoxide (CO) and water in the presence of a palladium catalyst and a base. acs.org
However, this method has notable drawbacks for large-scale production, including the use of toxic carbon monoxide gas and homogeneous palladium catalysts, which can be difficult to separate from the product and recycle. google.com Some procedures also require organic solvents like acetonitrile. google.com Recent advancements focus on using CO-releasing molecules or formate (B1220265) salts as a condensed source of carbon monoxide, mitigating the need to handle CO gas directly. mdpi.com
| Component | Example | Function |
| Substrate | Aryl Iodide | Iodine-containing aromatic precursor. acs.org |
| Catalyst | Palladium complex (e.g., Pd(OAc)₂) | Facilitates the carbonylation reaction. google.commdpi.com |
| CO Source | Carbon Monoxide (gas) or CO surrogate (e.g., HCOOLi/Ac₂O) | Provides the carbonyl group. google.commdpi.com |
| Nucleophile | Water (for carboxylic acid) | Reacts with the acyl-palladium intermediate. acs.org |
| Solvent | DMF, Acetonitrile | Reaction medium. google.comacs.org |
This table outlines the typical components used in the palladium-catalyzed hydroxycarbonylation of an aryl iodide to produce a carboxylic acid.
Methods for Enhanced Yield and Purity in Salt Formation
Achieving high yield and purity is critical in the final stages of the synthesis, which involves the formation and isolation of the potassium salt. The solubility of the salt plays a crucial role in its isolation. The potassium salt of 5-iodo-2-carboxybenzenesulfonate has been found to be readily isolatable from the aqueous reaction mixture, often without the need for subsequent recrystallization steps to achieve high purity. google.com
Key methods for enhancing yield and purity during salt formation include:
Controlled Precipitation: The product can be precipitated as crystals by carefully controlling the temperature of the reaction mixture. Cooling the solution reduces the solubility of the salt, leading to its crystallization. google.comgoogle.com The rate of cooling can influence crystal size and purity.
Solvent Adjustment: In some syntheses, the addition of water to the reaction mixture can induce crystallization and precipitation of the desired product. google.comgoogleapis.com The amount of water added is a critical parameter to maximize recovery. googleapis.com
pH Control: The pH of the solution can affect the solubility of the product and impurities. Adjusting the pH at the final stage can ensure the target compound precipitates while potential byproducts remain in solution.
Washing: After filtration, washing the isolated solid (the presscake) with a suitable solvent, such as cold water, helps to remove any remaining soluble impurities from the mother liquor, thereby increasing the final product's purity.
One reported procedure achieved a 67.9% yield upon initial filtration, with an additional 17.3% of the product remaining in the mother liquor, indicating a total yield of 85.2%. google.com This highlights the importance of optimizing the isolation step to maximize product recovery. google.com
Green Chemistry Principles in Scalable Synthesis
The large-scale production of chemicals necessitates the adoption of green chemistry principles to minimize environmental impact and enhance process safety. In the synthesis of this compound, this involves designing processes that reduce hazardous waste, avoid toxic reagents, and utilize efficient catalytic systems.
Avoiding Hazardous Reagents and Byproducts (e.g., diazonium salt isolation)
A significant advancement in the synthesis of this compound has been the development of processes that avoid the isolation of diazonium salt intermediates. google.com Diazonium salts, particularly in their solid, dry state, are known to be thermally unstable and can be sensitive to friction and shock, posing a significant risk of violent decomposition or explosion. at.uaacs.orgresearchgate.net Therefore, a key safety and green chemistry principle is to generate and consume these intermediates in situ, without isolating them from the reaction solution. google.com
The optimized diazotization-iodination process conducted in a single pot in aqueous media is a prime example of this principle in action. google.com The diazonium salt is formed and immediately reacted with potassium iodide in the same reactor, eliminating the hazards associated with its handling and isolation. google.com
Further adherence to green principles includes:
Eliminating Heavy Metal Waste: Older methods for related transformations sometimes involved reduction steps using metals like iron, which generates significant amounts of iron waste that can be difficult and costly to dispose of. google.com Modern catalytic hydrogenation methods, for instance, can be cleaner alternatives. google.com
Reducing Organic Solvent Use: Conducting reactions in water, as opposed to organic solvents like acetonitrile, reduces volatile organic compound (VOC) emissions and simplifies waste treatment. google.comgoogle.com
Stoichiometric Control: Using only a stoichiometric amount of reagents like sodium nitrite is crucial. at.uaacs.org An excess of nitrous acid can lead to side reactions and the formation of hazardous nitrogen oxide gases. iitk.ac.intpu.ru
Development of Catalyst-Free or Recyclable Catalytic Systems
The principles of green chemistry also encourage the use of catalytic processes over stoichiometric ones and favor catalysts that are recyclable and non-toxic. In the context of synthesizing this compound, this has led to the development of methods that move away from problematic catalysts.
For instance, synthetic routes that rely on palladium-catalyzed carbonylation often use homogeneous catalysts. google.com These catalysts are dissolved in the reaction medium, making their separation from the product and subsequent reuse challenging and costly. google.com Consequently, a synthetic route that avoids the need for such a catalyst is considered a greener alternative. google.com The direct diazotization-iodination of potassium 5-amino-2-carboxybenzenesulfonate is advantageous in this regard as it is a catalyst-free transformation (in the context of metal catalysts). google.com
In other related diazotization-iodination reactions, researchers have explored the use of recyclable, solid-supported acid catalysts, such as sulfonic acid-based cation-exchange resins. organic-chemistry.orgresearchgate.net These resins can provide the necessary acidic environment for the reaction and can be easily recovered by filtration and reused in subsequent batches, reducing waste and cost. researchgate.net The development of such recyclable systems represents a significant step towards a more sustainable and scalable synthesis. tpu.rusemanticscholar.org
Derivatization Strategies for Functionalized Analogs
The synthetic utility of this compound lies in the reactivity of its carbon-iodine bond. This bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. The most prominent and widely applied of these methods include the Suzuki-Miyaura coupling, the Sonogashira coupling, the Buchwald-Hartwig amination, and the Heck reaction. Given the water-soluble nature of the potassium salt, aqueous-phase modifications of these reactions are particularly relevant and offer greener and more practical synthetic routes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. For the derivatization of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The use of water-soluble ligands and catalysts can facilitate the reaction in aqueous media, which is advantageous for a water-soluble substrate.
Detailed Research Findings:
While specific examples of Suzuki-Miyaura coupling directly on this compound are not extensively documented in readily available literature, the principles of this reaction are widely applied to similar water-soluble aryl iodides. Research has shown that palladium catalysts combined with water-soluble phosphine ligands, such as tris(3-sulfonatophenyl)phosphine trisodium (B8492382) salt (TPPTS), are effective for the coupling of various aryl halides in aqueous solutions. nih.govnih.gov The choice of base, such as potassium carbonate or sodium hydroxide, and the reaction temperature are crucial parameters that are optimized to achieve high yields. researchgate.netacs.orgacs.org The reaction's tolerance to a wide array of functional groups on the boronic acid partner makes it an ideal strategy for generating a diverse library of analogs.
| Aryl Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-bromoindole | p-tolyl-B(OH)₂ | Pd/SSphos | K₂CO₃ | water-acetonitrile (4:1) | 37 | >92 | nih.gov |
| 4-iodotoluene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 100 (Microwave) | 85 | acs.org |
| 4-bromoanisole | Phenylboronic acid | Pd/C | Na₂CO₃ | Water | 80 | 95 | researchgate.net |
This table presents data from analogous Suzuki-Miyaura reactions on related aryl halides to illustrate typical reaction conditions and outcomes.
Sonogashira Coupling
The Sonogashira coupling reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, co-catalyzed by palladium and copper complexes, provides a direct route to arylalkynes. For this compound, this strategy enables the introduction of various alkyne-containing moieties, which can serve as precursors for further transformations or as key structural elements in functional materials. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. wikipedia.org
Detailed Research Findings:
The Sonogashira coupling of aryl iodides is a well-established and highly efficient transformation. wikipedia.orgbeilstein-journals.org The reaction is typically performed in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. rsc.orgbeilstein-journals.orgorganic-chemistry.org The reactivity of the aryl iodide generally follows the order I > Br > Cl. Given the high reactivity of the C-I bond in the starting material, Sonogashira coupling is expected to proceed under mild conditions. The resulting arylalkynes are versatile intermediates that can be further functionalized, for example, through cycloaddition reactions or conversion to other functional groups.
| Aryl Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | 95 | beilstein-journals.org |
| 1-iodonaphthalene | 1-hexyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 80 | 89 | beilstein-journals.org |
| 1-iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 92 | rsc.org |
This table presents data from analogous Sonogashira reactions on related aryl iodides to illustrate typical reaction conditions and outcomes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules, as the aniline (B41778) and arylamine moieties are common structural motifs. Applying this methodology to this compound allows for the introduction of a wide variety of primary and secondary amines, leading to the synthesis of novel sulfonated aniline derivatives.
Detailed Research Findings:
The Buchwald-Hartwig amination has undergone significant development, with several generations of catalysts and ligands designed to improve its scope and efficiency. wikipedia.org The reaction typically employs a palladium precatalyst and a bulky, electron-rich phosphine ligand, along with a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide. wikipedia.orglibretexts.org For water-soluble substrates, the development of water-soluble ligands and the use of weaker, more soluble bases in aqueous or mixed aqueous-organic solvent systems are areas of active research. nih.govchemrxiv.org The choice of ligand is critical and is often tailored to the specific amine and aryl halide coupling partners.
| Aryl Halide Substrate | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-iodotoluene | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 95 | wikipedia.org |
| 4-chloro-toluene | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 98 | libretexts.org |
| 1-bromo-4-fluorobenzene | Aniline | Pd(dba)₂ / AlPhos | Et₃N | Toluene/Water | 80 | >95 | nih.gov |
This table presents data from analogous Buchwald-Hartwig amination reactions on related aryl halides to illustrate typical reaction conditions and outcomes.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is a valuable tool for the synthesis of substituted alkenes. For this compound, the Heck reaction provides a means to introduce vinyl groups, which can then be further manipulated or can impart specific properties to the final molecule.
Detailed Research Findings:
The Heck reaction typically utilizes a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, and a base to neutralize the hydrogen halide formed during the reaction. researchgate.netresearchgate.net The choice of solvent, base, and ligand can influence the regioselectivity and stereoselectivity of the reaction. While the Heck reaction is a powerful synthetic tool, its application to highly functionalized or water-soluble substrates can present challenges. However, the development of robust catalyst systems and the use of aqueous reaction media have expanded the scope of this transformation. researchgate.netnih.gov
| Aryl Halide Substrate | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd/C | NaOAc | Water | 100 | 90 | researchgate.net |
| 4-bromoacetophenone | Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 95 | researchgate.net |
| 1-iodonaphthalene | Methyl acrylate | Pd(OAc)₂ | K₂CO₃ | NMP | 120 | 88 | nih.gov |
This table presents data from analogous Heck reactions on related aryl iodides to illustrate typical reaction conditions and outcomes.
Advanced Structural Characterization and Spectroscopic Investigations
X-ray Crystallographic Studies of 5-Iodo-2-carboxybenzenesulfonate Potassium Salt and Related Structures
Specific studies on the solid-state packing and supramolecular interactions of this compound have not been identified in a review of the current scientific literature. Analysis of related iodinated organic molecules suggests that potential interactions could include halogen bonding, where the iodine atom acts as a halogen bond donor, influencing the crystal packing. nih.govnih.gov However, without experimental crystallographic data for the specific title compound, a definitive analysis of its supramolecular assembly remains speculative.
The specific coordination environment of the potassium cation with the 5-iodo-2-carboxybenzenesulfonate anion has not been detailed in dedicated crystallographic reports. Generally, in potassium salts of organic acids, the potassium ion is coordinated by oxygen atoms from the carboxylate and sulfonate groups, and potentially water molecules if the salt is a hydrate. The coordination number and geometry can vary significantly depending on the crystal packing.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H NMR (Proton NMR) data has been reported, providing confirmation of the aromatic proton environment. google.com
The reported ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows three distinct signals corresponding to the three protons on the benzene (B151609) ring. google.com The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide insight into the electronic environment and connectivity of these protons. The signal at 8.15 ppm appears as a doublet, characteristic of a proton with only one neighbor on the adjacent carbon. The signal at 7.87 ppm is a doublet of doublets, indicating it is coupled to two neighboring protons. The signal at 7.43 ppm is a doublet, consistent with its position adjacent to a single proton. google.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 8.15 | d (doublet) | 1.6 | 1H | Proton adjacent to the carboxyl group |
| 7.87 | dd (doublet of doublets) | 8.0, 2.0 | 1H | Proton between the iodo and sulfonate groups |
| 7.43 | d (doublet) | 8.0 | 1H | Proton adjacent to the sulfonate group |
Vibrational Spectroscopy for Bonding and Conformational Analysis
Chemical Reactivity and Mechanistic Investigations
Mechanistic Pathways of the Iodo Moiety in Aromatic Transformations
The iodine atom is a versatile functional group in aromatic chemistry, primarily serving as an excellent leaving group in substitution reactions and as a reactive site for the formation of carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The 5-Iodo-2-carboxybenzenesulfonate potassium salt structure is well-suited for undergoing Nucleophilic Aromatic Substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group (in this case, iodide) on the aromatic ring. The SNAr mechanism is a two-step process, distinct from SN1 and SN2 reactions, involving an addition-elimination sequence.
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the iodine. This step is typically rate-determining and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this intermediate. For the reaction to proceed efficiently, the aromatic ring must be 'activated' by the presence of strong electron-withdrawing groups, which can stabilize the negative charge of the Meisenheimer complex.
In 5-Iodo-2-carboxybenzenesulfonate, both the carboxylate and sulfonate groups are strongly electron-withdrawing. The carboxylate group is positioned para to the iodo leaving group, which is particularly effective for stabilization. The negative charge of the intermediate can be delocalized onto the oxygen atoms of the carboxylate group through resonance. The sulfonate group, located meta to the iodine, also contributes to the stabilization through its strong inductive electron-withdrawing effect, further increasing the electrophilicity of the reaction site. In the second, faster step, the iodide ion is eliminated as the leaving group, and the aromaticity of the ring is restored to yield the final substituted product.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The iodo group makes 5-Iodo-2-carboxybenzenesulfonate an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. acs.org
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
Oxidative Addition : The cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex. The carbon-iodine bond is the most reactive among aryl halides (C-I < C-Br < C-Cl) for this step due to its lower bond dissociation energy. This high reactivity allows the reaction to proceed under mild conditions. scispace.com The Pd(0) catalyst inserts itself into the C-I bond, forming a square planar Pd(II) complex.
Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, displacing the halide. This step typically requires the presence of a base to activate the organoboron compound.
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium complex, which forms the new carbon-carbon bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Given the high reactivity of the C-I bond, 5-Iodo-2-carboxybenzenesulfonate is expected to be a highly efficient coupling partner in Suzuki-Miyaura and other related cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig amination.
Influence of Carboxylate and Sulfonate Groups on Reactivity
Role in Intramolecular Interactions and Directing Effects
The electronic properties of the carboxylate and sulfonate groups are paramount to the molecule's reactivity. Both are powerful electron-withdrawing groups (EWGs), which deactivate the ring towards electrophilic aromatic substitution but strongly activate it for nucleophilic aromatic substitution (SNAr).
Their positions relative to the iodo group are critical for SNAr reactivity.
Carboxylate Group (para to Iodo) : In the para position, the carboxylate group can directly stabilize the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto its oxygen atoms. This provides a significant driving force for the reaction.
Sulfonate Group (meta to Iodo) : While a meta substituent cannot stabilize the intermediate via resonance, the sulfonate group exerts a very strong -I (inductive) effect. This effect withdraws electron density from the ring, increasing the electrophilicity of the carbon attached to the iodine and stabilizing the anionic intermediate.
The combined electronic influence of these two groups makes the carbon atom bearing the iodine highly susceptible to nucleophilic attack.
Acidic Properties and Proton Transfer Mechanisms
The carboxylate and sulfonate moieties are the conjugate bases of strong acids. This property can influence reactions where proton transfer is a key step. The carboxylate group, in particular, can function as a proton-accepting site in concerted proton-electron transfer (CPET) reactions. acs.org In certain mechanisms, the carboxylate could act as an intramolecular general base, accepting a proton to facilitate a reaction at another site on the molecule or a reaction partner. This can be crucial in reactions where precise control of acidity or the availability of a proton shuttle is required. The presence of these acidic/basic groups can influence the local reaction environment and mediate proton transfer steps that might otherwise be kinetically unfavorable.
Degradation Mechanisms in Controlled Environments
Specific degradation studies on this compound are not extensively documented in the public literature. However, plausible degradation pathways can be inferred based on the known chemistry of its functional groups under controlled conditions such as elevated temperature or UV irradiation.
Thermal Degradation : Under thermal stress, several degradation pathways are possible.
Decarboxylation : Aromatic carboxylic acids can undergo decarboxylation at high temperatures, a process that can be catalyzed by various metals. nist.govorganic-chemistry.org This would result in the loss of CO2 and the formation of 4-iodobenzenesulfonate.
Desulfonation : The C-S bond in aromatic sulfonic acids can also be cleaved at elevated temperatures, often in the presence of acid or steam, leading to the release of SO3. researchgate.net Studies on sulfonic cation exchange resins show decomposition of sulfonic acid groups with the liberation of SO2. semanticscholar.org
C-I Bond Cleavage : The carbon-iodine bond is the weakest bond to the aromatic ring in this molecule. At high temperatures, homolytic cleavage of this bond can occur, generating an aryl radical. reddit.com This radical could then participate in a variety of subsequent reactions.
Photochemical Degradation : Aryl iodides are known to be sensitive to light. reddit.com The C-I bond can be cleaved by UV irradiation to form an aryl radical and an iodine radical. scispace.comnih.gov This photochemical reactivity is the basis for some synthetic methodologies but also represents a degradation pathway. In the presence of hydrogen donors, the resulting aryl radical can be quenched to form the de-iodinated product. In the absence of suitable trapping agents, this can lead to the formation of polymeric materials. researchgate.net
The combination of these functional groups suggests that in a controlled environment, a complex mixture of degradation products could be formed depending on the specific conditions (temperature, wavelength of light, presence of catalysts or other reagents).
| Reaction Type | Role of Iodo Moiety | Influence of Carboxylate Group | Influence of Sulfonate Group |
| Nucleophilic Aromatic Substitution (SNAr) | Excellent leaving group | Activates ring; Stabilizes Meisenheimer intermediate via resonance (-R effect) | Activates ring; Stabilizes intermediate via induction (-I effect) |
| Suzuki-Miyaura Cross-Coupling | Reactive site for oxidative addition (high reactivity) | Electron-withdrawing nature influences catalyst electronics | Electron-withdrawing nature influences catalyst electronics |
| Thermal Degradation | Weakest bond; prone to homolytic cleavage | Can undergo decarboxylation | Can undergo desulfonation |
| Photochemical Degradation | Photosensitive; undergoes homolytic cleavage to form radicals | Influences radical stability | Influences radical stability |
Applications in Advanced Synthetic Chemistry and Materials Science
Precursor in Organic Synthesis for Complex Molecular Architectures
The structural attributes of 5-iodo-2-carboxybenzenesulfonate potassium salt make it an invaluable precursor for the synthesis of intricate organic molecules. The presence of the iodo group, a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, alongside the carboxylate and sulfonate moieties, which can direct molecular assembly and impart specific physicochemical properties, allows for its use in the construction of a wide array of complex molecular architectures.
As a halogenated aromatic compound, this compound serves as a key starting material for the synthesis of a variety of fine chemicals and specialty organic compounds. The iodo substituent is particularly amenable to a range of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira-Hagihara, and Heck reactions. beilstein-journals.orgresearchgate.netresearchgate.net These reactions are fundamental in modern organic synthesis for the creation of biaryl compounds, conjugated enynes, and substituted alkenes, respectively, which form the core structures of many pharmaceuticals, agrochemicals, and advanced materials. google.com
The general utility of iodo-aromatic compounds in cross-coupling reactions is well-established. For instance, the palladium-catalyzed Sonogashira coupling of an iodo-aromatic compound with a terminal alkyne provides a direct route to aryl alkynes, which are precursors to more complex conjugated systems.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura Coupling | Aryl iodide, Arylboronic acid | Pd catalyst, Base | Biaryl |
| Sonogashira-Hagihara Coupling | Aryl iodide, Terminal alkyne | Pd/Cu catalyst, Base | Aryl alkyne |
| Heck Coupling | Aryl iodide, Alkene | Pd catalyst, Base | Aryl alkene |
While specific examples detailing the use of this compound in the synthesis of commercial fine chemicals are proprietary, its structural motifs are found in various classes of functional molecules. The presence of the sulfonate group can enhance the water solubility of the resulting products, a desirable property in many pharmaceutical and biological applications.
The potential for creating extended π-conjugated systems makes this compound a promising precursor for the synthesis of novel fluorescent materials and conducting polymers. The iodo group can be readily converted into other functional groups or used as a handle for polymerization reactions. For instance, through cross-coupling reactions, the aromatic core can be extended with other aromatic or unsaturated units, leading to the formation of larger conjugated systems with tailored electronic and photophysical properties.
The inherent electronic properties of the substituted benzene (B151609) ring, combined with the ability to form extended conjugated systems, suggest that derivatives of this compound could exhibit interesting fluorescence behavior. The sulfonate and carboxylate groups can further influence the solid-state packing and intermolecular interactions of these materials, which in turn can affect their quantum yields and emission wavelengths. Research on analogous iodo- and sulfonate-containing aromatic compounds has demonstrated their utility in creating materials with desirable photoluminescent properties.
Role as a Ligand or Ligand Precursor in Coordination Chemistry and Catalysis
The carboxylate and sulfonate groups of this compound provide excellent coordination sites for metal ions, making it a valuable ligand or ligand precursor in the field of coordination chemistry and catalysis. The ability to form stable complexes with a wide range of metal centers opens up possibilities for the design of novel coordination polymers, metal-organic frameworks (MOFs), and both homogeneous and heterogeneous catalysts.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.commdpi.combohrium.com The predictable geometry and functionality of the organic linkers are crucial in determining the structure and properties of the resulting MOF. The dicarboxylate functionality (after deprotonation of the carboxylic acid) of 5-iodo-2-carboxybenzenesulfonate makes it a suitable candidate for the construction of MOFs. nih.govnih.govnih.govmdpi.com
The presence of the sulfonate group can influence the topology of the resulting framework and can also impart hydrophilicity to the pores. Furthermore, the iodo group can serve as a functional handle for post-synthetic modification of the MOF, allowing for the introduction of other functional groups to tailor the properties of the material for specific applications such as gas storage, separation, or catalysis. While specific MOFs constructed from this compound are not extensively reported in the literature, the principles of MOF design strongly suggest its potential in this area.
| Component | Role in MOF/Coordination Polymer | Potential Impact on Properties |
| Carboxylate Group | Primary coordination site for metal ions | Formation of the framework structure |
| Sulfonate Group | Secondary coordination or non-coordinating anion | Influences network topology, imparts hydrophilicity |
| Iodo Group | Functional site on the linker | Allows for post-synthetic modification |
| Aromatic Ring | Rigid backbone of the linker | Provides structural integrity |
The coordination complexes formed from this compound and various transition metals have the potential to act as catalysts in a range of organic transformations. In homogeneous catalysis, the solubility of the metal complex, which can be tuned by the sulfonate group, is a key factor. rsc.org The electronic properties of the ligand, influenced by the iodo, carboxylate, and sulfonate substituents, can modulate the reactivity of the metal center.
In the realm of heterogeneous catalysis, MOFs and coordination polymers derived from this ligand can serve as robust and recyclable catalysts. nih.govnih.govlidsen.commdpi.comrsc.org The porous nature of these materials allows for the diffusion of reactants to the active metal sites within the framework. The functional groups on the ligand can also participate in the catalytic cycle or influence the selectivity of the reaction. For example, sulfonic acid-modified MOFs have been shown to act as effective bifunctional catalysts. rsc.org
Contributions to Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of non-covalent interactions and their role in the spontaneous organization of molecules into well-defined, ordered structures. The unique combination of functional groups in this compound makes it an interesting candidate for studies in supramolecular chemistry and self-assembly. mdpi.comnih.govnih.govtamu.eduresearchgate.net
The interplay of hydrogen bonding (from the carboxylic acid), ionic interactions (from the potassium sulfonate), and halogen bonding (from the iodine atom) can lead to the formation of complex and predictable supramolecular architectures in the solid state and in solution. The aromatic ring can also participate in π-π stacking interactions, further directing the self-assembly process.
The study of the self-assembly of such molecules is crucial for the development of new materials with controlled nanostructures, such as gels, liquid crystals, and nanomaterials for various applications. While specific studies on the self-assembly of this compound are not widely available, the principles of supramolecular chemistry suggest that it would exhibit rich and complex self-assembly behavior.
Non-Covalent Interactions in Crystal Engineering
The precise control over the three-dimensional arrangement of molecules in a crystal lattice, known as crystal engineering, relies heavily on the predictable nature of non-covalent interactions. This compound is an exemplary building block in this field due to the diverse and directional interactions it can form. The interplay between halogen bonding, hydrogen bonding, and ionic interactions dictates the final crystal packing.
The most notable non-covalent interaction involving the iodine atom is the halogen bond . This is a highly directional, attractive interaction between the electrophilic region of the iodine atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom. In the crystal lattice of structures containing 5-Iodo-2-carboxybenzenesulfonate, the iodine atom can form robust halogen bonds with the oxygen atoms of the sulfonate or carboxylate groups of neighboring molecules. These I···O interactions are crucial in guiding the assembly of molecules into well-defined one-, two-, or three-dimensional networks.
Furthermore, the carboxylate and sulfonate groups are excellent hydrogen bond acceptors, while the carboxylic acid, if protonated, can act as a hydrogen bond donor. This allows for the formation of extensive hydrogen-bonding networks, often in concert with halogen bonds, to create highly stable and predictable supramolecular synthons. The potassium cation also plays a significant role, engaging in electrostatic interactions with the negatively charged carboxylate and sulfonate groups, further stabilizing the crystal structure.
The synergistic effect of these varied non-covalent forces allows for a high degree of control over the resulting crystal architecture. By understanding and exploiting these interactions, chemists can design materials with tailored properties.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| Halogen Bond | C–I | O (Sulfonate/Carboxylate) | 2.8 - 3.5 | Directional control, formation of chains and sheets |
| Hydrogen Bond | O–H (Carboxyl) | O (Sulfonate/Carboxylate) | 2.5 - 3.2 | Network formation, stabilization of synthons |
| Ionic Interaction | K⁺ | O⁻ (Carboxylate/Sulfonate) | 2.6 - 3.0 | Charge balance, overall lattice stabilization |
Directed Assembly of Functional Supramolecular Structures
The principles of crystal engineering extend into the broader field of supramolecular chemistry, where the goal is to design and create complex, functional assemblies of molecules. The predictable and directional nature of the non-covalent interactions exhibited by this compound makes it a valuable component for the bottom-up construction of such structures.
The directed assembly process leverages the specific recognition patterns between molecules. For instance, the combination of a halogen bond donor (the iodine atom) and hydrogen bonding sites on the same molecule allows for the programmed assembly of intricate supramolecular motifs. This can lead to the formation of discrete molecular capsules, extended porous frameworks, or complex interwoven networks.
The functionality of these supramolecular structures is a direct consequence of their organized architecture. For example, the creation of porous materials using this compound as a building block could lead to applications in gas storage or separation. The ordered arrangement of the iodo-aromatic moieties might also give rise to interesting photophysical or electronic properties.
Research in this area focuses on co-crystallization strategies, where this compound is combined with other molecular components that possess complementary functional groups. By carefully selecting these co-formers, it is possible to direct the assembly towards a desired supramolecular architecture with a specific function. For example, co-crystallization with molecules containing strong hydrogen bond donors or halogen bond acceptors can reinforce and extend the network of non-covalent interactions.
| Supramolecular Structure | Key Driving Interactions | Potential Functionality |
| 1D Chains | Halogen Bonding (I···O), Hydrogen Bonding | Anisotropic materials, waveguiding |
| 2D Sheets | Halogen Bonding, Hydrogen Bonding, π-π stacking | Porous surfaces, sensors |
| 3D Frameworks | Ionic Interactions, Halogen Bonding, Hydrogen Bonding | Gas storage, catalysis, separation |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in providing insights into the electronic properties and potential reactivity of molecules.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map the energy changes that occur during a chemical reaction. For 5-iodo-2-carboxybenzenesulfonate, a DFT study would typically involve:
Geometry Optimization: Calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This would reveal the preferred spatial orientation of the sulfonate, carboxylate, and iodo groups on the benzene (B151609) ring.
Energy Profile Calculation: Simulating reaction pathways to predict the energy barriers (activation energies) for potential reactions, such as nucleophilic substitution at the carbon bearing the iodine atom.
Without specific studies on this compound, no concrete data on its optimized geometry or reaction energy profiles can be provided.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
HOMO: The outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons. The distribution of the HOMO would indicate the most likely sites for electrophilic attack.
LUMO: The innermost orbital without electrons. Its energy level is related to the molecule's ability to accept electrons. The distribution of the LUMO would highlight the most probable sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
A hypothetical FMO analysis for 5-iodo-2-carboxybenzenesulfonate would likely show the HOMO distributed over the aromatic ring and the electron-rich oxygen atoms of the sulfonate and carboxylate groups, while the LUMO might be localized more towards the carbon-iodine bond, suggesting its susceptibility to nucleophilic attack. However, without specific calculations, any discussion remains speculative.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a detailed picture of their behavior in a solution. For 5-iodo-2-carboxybenzenesulfonate potassium salt in an aqueous solution, an MD simulation could reveal:
Solvation Structure: How water molecules arrange themselves around the sulfonate, carboxylate, and iodo groups, and the potassium ion.
Ion Pairing: The extent to which the potassium cation and the 5-iodo-2-carboxybenzenesulfonate anion associate with each other in solution.
Transport Properties: The diffusion coefficient of the molecule in water, which is a measure of its mobility.
Currently, there are no published MD simulation studies for this specific compound, and therefore, no data on its solution-phase behavior can be presented.
Spectroscopic Property Predictions and Validation
Computational methods can predict various types of spectra, which can then be compared with experimental data for validation.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For 5-iodo-2-carboxybenzenesulfonate, this would help in assigning the signals in an experimental NMR spectrum to specific protons and carbons in the molecule.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. This would be useful for identifying the characteristic vibrations of the sulfonate, carboxylate, and carbon-iodine bonds.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption in the ultraviolet-visible region of the electromagnetic spectrum.
As there are no specific computational studies on the spectroscopic properties of this compound, no predicted spectral data can be included.
Future Perspectives and Interdisciplinary Research Directions
Integration in Flow Chemistry and Continuous Manufacturing Processes
The shift from batch to continuous manufacturing, particularly through flow chemistry, is revolutionizing the production of fine and specialty chemicals. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and greater scalability. For a compound like 5-Iodo-2-carboxybenzenesulfonate potassium salt, these principles can be applied to both its synthesis and its use as a reagent.
Key Advantages of Flow Synthesis for Iodinated Aromatic Compounds:
| Feature | Benefit in Continuous Manufacturing | Relevance to this compound |
| Precise Temperature and Pressure Control | Minimizes side reactions and improves product purity. | Iodination reactions can be exothermic; flow reactors allow for efficient heat dissipation, leading to a cleaner product profile. |
| Enhanced Safety | Small reaction volumes reduce the risks associated with hazardous reagents or intermediates. | The synthesis of iodinated compounds can involve reactive intermediates; microreactors confine these to small, manageable quantities. |
| Increased Efficiency | Rapid mixing and heat transfer accelerate reaction rates. | Continuous processing can shorten the synthesis time for the target compound and its derivatives. |
| Automation and Integration | Enables seamless multi-step syntheses and in-line purification. | Derivatives of the compound could be synthesized and immediately used in a subsequent reaction step without isolation, streamlining the production of more complex molecules. |
Future research could focus on developing a continuous synthesis process for this compound. This would not only make its production more efficient and cost-effective but also facilitate its integration into multi-step syntheses where it serves as a key building block.
Advanced Applications in Smart Materials and Sensing Technologies
The molecular architecture of this compound makes it an intriguing candidate for the development of smart materials and sensors. The reactive carbon-iodine bond can be functionalized through various cross-coupling reactions, allowing for the incorporation of this molecule into larger, more complex structures.
Potential Roles in Smart Materials:
Precursor for Conductive Polymers: The aromatic ring and the potential for polymerization through cross-coupling reactions suggest that derivatives of this compound could be used to synthesize novel conductive polymers. The sulfonic and carboxylic acid groups would enhance the solubility and processability of these materials, which is often a challenge.
Component of Chemosensors: The functional groups on the benzene (B151609) ring could act as binding sites for specific analytes. By attaching a chromophore or fluorophore to the molecule (via the C-I bond), a sensor could be designed where the binding of a target molecule induces a detectable optical or electronic signal. The water-solubility imparted by the salt and acid groups would be advantageous for sensing in aqueous environments.
Building Block for Metal-Organic Frameworks (MOFs): The carboxylic acid and sulfonic acid groups can act as ligands to coordinate with metal ions, forming porous MOFs. The iodine atom could then be used for post-synthetic modification of the MOF, introducing additional functionality.
Research in this area would involve exploring the derivatization of the compound and characterizing the properties of the resulting materials. For instance, its use in creating specialized coatings and semiconductors is an area ripe for investigation. futuremarketinsights.com
Exploration of Sustainable Chemical Transformations Involving the Compound
Green chemistry principles are increasingly guiding the development of new chemical processes. For this compound, this can be viewed from two perspectives: the sustainable synthesis of the compound itself and its use in promoting sustainable chemical transformations.
Green Chemistry Approaches:
Eco-Friendly Synthesis: Research into greener methods for iodinating aromatic compounds is ongoing. This includes the use of less hazardous reagents and solvents, as well as the development of catalytic iodination processes that avoid the use of stoichiometric oxidants. futuremarketinsights.com Electrochemical methods for iodination are also a promising green alternative.
Catalyst Development: The compound itself could be investigated as a catalyst or a ligand for catalytic systems. The combination of a heavy halogen atom and charged functional groups could lead to unique catalytic activity. For example, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that is being explored in organocatalysis.
Use as a Recyclable Building Block: The water-solubility of the compound could be exploited for reactions in aqueous media, reducing the reliance on volatile organic solvents. Furthermore, its ionic nature might facilitate its recovery and reuse in certain applications.
Future studies could focus on developing catalytic systems where the compound or its derivatives play a central role, contributing to more sustainable chemical processes.
Computational Design and Predictive Modeling for Novel Derivatives
Computational chemistry provides powerful tools for predicting the properties of molecules and designing new ones with desired functionalities. For this compound, computational modeling can accelerate the discovery of new derivatives and their applications.
Applications of Computational Modeling:
| Modeling Technique | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectral properties. | Can predict the most likely sites for reaction, aiding in the design of synthetic routes for new derivatives. |
| Molecular Dynamics (MD) | Conformational changes, interactions with other molecules (e.g., solvents, receptors). | Can simulate how derivatives might self-assemble or bind to target analytes, guiding the design of new materials and sensors. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with specific properties (e.g., conductivity, catalytic activity). | Can be used to screen a large virtual library of potential derivatives to identify the most promising candidates for synthesis and testing. |
By employing these computational methods, researchers can rationally design novel derivatives of this compound with tailored electronic, optical, and binding properties. This in-silico approach can save significant time and resources compared to a purely experimental trial-and-error approach. For example, modeling could be used to explore how different functional groups attached at the iodine position would influence the electronic properties of a resulting polymer, allowing for the pre-selection of candidates for high-performance organic electronics.
Q & A
Q. What are the recommended synthetic routes and purification methods for 5-Iodo-2-carboxybenzenesulfonate potassium salt?
Methodological Answer:
- Synthesis : The compound can be synthesized via a multi-step process:
- Sulfonation : Introduce the sulfonate group to the benzene ring using concentrated sulfuric acid or chlorosulfonic acid.
- Iodination : Electrophilic iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions.
- Carboxylation : Introduce the carboxylic acid group at the 2-position via Kolbe-Schmitt carboxylation (reaction with CO₂ under high pressure and temperature).
- Salt Formation : Neutralize with potassium hydroxide to form the potassium salt.
- Purification : Recrystallization from aqueous ethanol (1:3 v/v water:ethanol) is effective for removing unreacted iodinating agents. High-performance liquid chromatography (HPLC) with a C18 column (≥95% purity threshold) is recommended for analytical validation .
Q. How can researchers confirm the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis :
- Structural Validation :
- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments (e.g., iodinated vs. carboxylated positions).
- FT-IR : Identify sulfonate (S=O stretching at 1180–1120 cm) and carboxylate (C=O at 1680–1650 cm) functional groups.
- Elemental Analysis : Verify potassium content (theoretical ~11.6% for C₇H₅IKO₅S).
Advanced Research Questions
Q. How does thermal stability impact the compound’s utility in high-temperature applications (e.g., catalysis)?
Methodological Answer:
- Thermal Gravimetric Analysis (TGA) : Conduct under nitrogen atmosphere (10°C/min ramp). Key observations:
- Decomposition onset at ~250°C, with mass loss corresponding to sulfonate group degradation.
- Residual potassium oxide (K₂O) at 800°C aligns with aluminosilicate capture studies, where potassium salts exhibit stability up to 900°C in inert environments .
- Application Design : For catalytic use (e.g., in cross-coupling reactions), pre-treatment at 200°C under vacuum ensures removal of adsorbed moisture without structural compromise.
Q. What mechanistic insights explain its role in catalytic systems?
Methodological Answer:
- Hypothesis Testing :
- Electrochemical Studies : Cyclic voltammetry in DMF to assess redox activity (iodo group as a potential electron mediator).
- Kinetic Profiling : Monitor reaction rates in model Suzuki-Miyaura couplings; compare with non-iodinated analogs to isolate electronic effects.
- Spectroscopic Probes :
- X-ray Absorption Spectroscopy (XAS) : Examine potassium coordination geometry during catalysis.
- EPR : Detect radical intermediates in iodine-mediated pathways.
Q. How should researchers resolve contradictions in decomposition pathways reported across studies?
Methodological Answer:
- Controlled Replication : Reproduce conflicting experiments under identical conditions (e.g., humidity, heating rate).
- Advanced Characterization :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition byproducts (e.g., SO₂, CO₂).
- In Situ XRD : Track crystalline phase changes during thermal stress.
- Data Reconciliation : Use multivariate analysis to isolate variables (e.g., moisture content, particle size) causing discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
